molecular formula C10H9F3O2S B1459084 Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate CAS No. 1524889-36-8

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate

Cat. No. B1459084
CAS RN: 1524889-36-8
M. Wt: 250.24 g/mol
InChI Key: YBBWUNHCYWPSDH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate is a chemical compound with the CAS number 1524889-36-8 . It has a molecular weight of 250.24 and a molecular formula of C10H9F3O2S . This compound is used in diverse scientific research and exhibits unique properties that can be leveraged in various fields, such as pharmaceuticals, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate consists of an ethyl group (C2H5) attached to a 2-fluoroacetate group (CHF-COO), which is further connected to a 2,4-difluorophenylsulfanyl group (C6H3F2S) . The presence of fluorine atoms and a sulfanyl group in the molecule could potentially influence its reactivity and physical properties.

Scientific Research Applications

Pharmaceutical Research

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate: is a compound with potential applications in pharmaceutical research. Its unique molecular structure, which includes a fluorinated aromatic ring and an ester group, makes it a candidate for the synthesis of various pharmacologically active molecules. The presence of fluorine atoms can significantly alter the biological activity of a compound, often leading to increased stability and bioavailability .

Materials Science

In materials science, this compound could be used to develop novel materials with specific properties. For example, the incorporation of difluorophenyl groups into polymers may result in materials with enhanced thermal stability and chemical resistance. The compound’s ability to act as a crosslinking agent could also be explored to create new types of durable plastics or coatings.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for the introduction of fluorinated phenyl groups into a variety of organic molecules, which is valuable in the synthesis of complex molecules such as natural products, agrochemicals, and pharmaceuticals. The ester group can be readily transformed into other functional groups, providing a pathway for the synthesis of diverse organic compounds .

Analytical Chemistry

In analytical chemistry, Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate could be used as a standard or reagent in chromatographic methods such as HPLC or GC-MS. Its unique spectral properties, including its NMR, HPLC, LC-MS, and UPLC profiles, make it suitable for use as a reference compound in the quantification and identification of substances .

Biochemistry

The compound’s potential in biochemistry lies in its ability to modify biomolecules. For instance, it could be used to label proteins or nucleic acids, allowing researchers to track these molecules in biological systems. The difluorophenyl moiety could also interact with specific enzymes or receptors, making it useful in studying biochemical pathways .

Environmental Science

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate: may have applications in environmental science, particularly in the study of environmental pollutants. Its chemical structure could serve as a model for understanding the behavior of fluorinated organic compounds in the environment, including their stability, degradation, and potential bioaccumulation.

Chemical Engineering

In chemical engineering, this compound could be utilized in process optimization. Its properties might be beneficial in developing more efficient chemical reactions, potentially leading to reduced waste and improved yields. It could also play a role in the design of specialized catalysts that facilitate the production of fluorinated organic molecules.

properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)sulfanyl-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-2-15-10(14)9(13)16-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBWUNHCYWPSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)SC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
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Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
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Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
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Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
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Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate

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